molecular formula C19H17N5O2S B2893187 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-94-6

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2893187
CAS RN: 852437-94-6
M. Wt: 379.44
InChI Key: CXXQQZQQDRCBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Transformations

  • Synthesis and Transformations : Compounds structurally related to 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine have been synthesized through various pathways, highlighting their chemical versatility. For instance, transformations of 1,2,4-triazine to pyridazine derivatives have been explored, showing the feasibility of generating complex heterocyclic systems under specific conditions (Kozhevnikov et al., 2005).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Agents : Research has demonstrated the potential of triazolo and pyridazine derivatives as antimicrobial and antifungal agents. For example, specific derivatives have shown promise as inhibitors of eosinophil infiltration and possess antihistaminic activity, indicating their potential in treating allergic conditions (Gyoten et al., 2003). Additionally, triazolopyridazine derivatives have been investigated for their fungicidal activity against various plant pathogens, revealing a structure-activity relationship that favors certain substitutions for enhanced efficacy (Crowley et al., 2010).

Antidiabetic and Anti-inflammatory Applications

  • Anti-diabetic and Insulinotropic Activities : The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines have been undertaken to explore their use as anti-diabetic medications, particularly focusing on Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These studies indicate the potential of such compounds to modulate blood glucose levels and insulin secretion, offering a promising avenue for diabetes treatment (Bindu et al., 2019).

Structural and Theoretical Studies

  • Structural Analysis and Computational Studies : Detailed structural analyses, including X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis, have been performed on related compounds. These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that underpin the biological activities and chemical reactivity of these molecules. Such theoretical and experimental investigations are crucial for the rational design of new compounds with enhanced properties (Sallam et al., 2021).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-25-15-7-6-13(11-16(15)26-2)19-22-21-17-8-9-18(23-24(17)19)27-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXQQZQQDRCBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.